![molecular formula C14H17NO3 B8188594 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B8188594.png)
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyl-2-oxa-5-aza-bicyclo[222]octane-4-carboxylic acid is a complex organic compound with the molecular formula C14H17NO3 It is characterized by a bicyclic structure that includes an oxa-aza ring system, which is a combination of oxygen and nitrogen atoms within the ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a precursor molecule that contains both oxygen and nitrogen atoms. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the cyclization process.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the bicyclic core in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance the reaction rates and scalability.
化学反应分析
Types of Reactions
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like benzyl halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols.
科学研究应用
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
作用机制
The mechanism of action of 5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity or altering their function. The presence of the benzyl group and carboxylic acid moiety can enhance its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid: This compound lacks the benzyl group, which can significantly alter its chemical properties and biological activity.
5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carbonitrile:
Uniqueness
The unique combination of the bicyclic structure, benzyl group, and carboxylic acid moiety in 5-Benzyl-2-oxa-5-aza-bicyclo[222]octane-4-carboxylic acid makes it distinct from other similar compounds
属性
IUPAC Name |
5-benzyl-2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(17)14-7-6-12(18-10-14)9-15(14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSLKFRQKODKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC1CN2CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
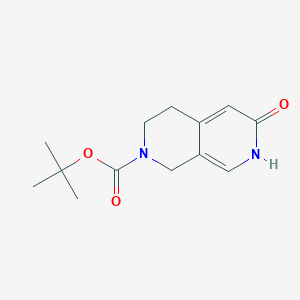
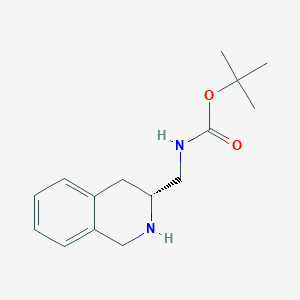
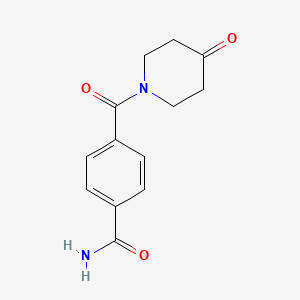
![2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester](/img/structure/B8188529.png)
![Ethyl 2-oxa-5-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B8188531.png)
![(S)-4-Boc-6-Amino-[1,4]oxazepane](/img/structure/B8188544.png)
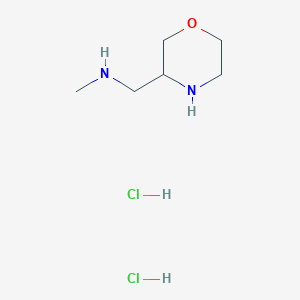
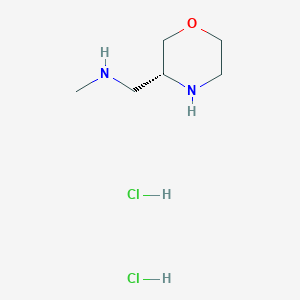
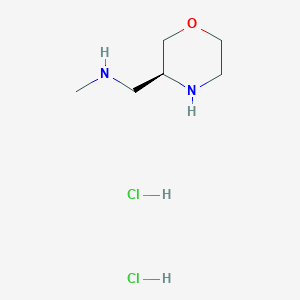
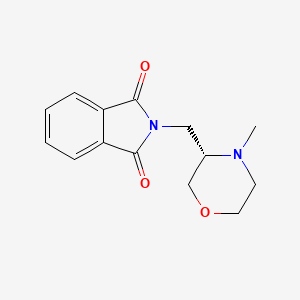
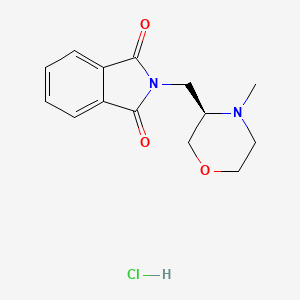
![5-Benzyl-2-oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid ethyl ester](/img/structure/B8188593.png)
![2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B8188597.png)
![2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride](/img/structure/B8188600.png)
